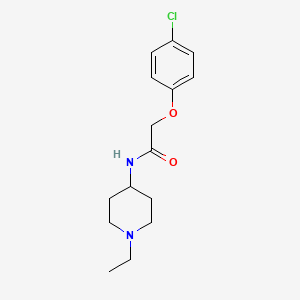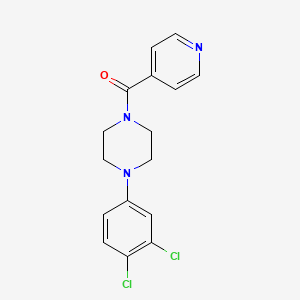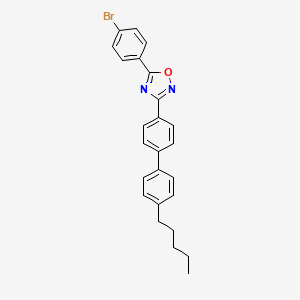![molecular formula C24H27NO5 B4627615 4-[3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1-naphthyl]morpholine](/img/structure/B4627615.png)
4-[3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1-naphthyl]morpholine
Vue d'ensemble
Description
This compound is part of a class of organic compounds known for their morpholine structure, used in the synthesis of various drugs and materials. Morpholine derivatives, like the subject compound, are investigated for their chemical and physical properties which contribute to their application in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of morpholine derivatives typically involves coupling reactions, esterification, or amide formation. For example, novel morpholinyl esters of 2-(6-methoxy-2-naphthyl)propionic acid were synthesized for potential prodrug applications (Rautio et al., 2000). These methods can be adapted for synthesizing the specific compound .
Molecular Structure Analysis
Structural analyses of similar compounds have been conducted using techniques such as X-ray diffraction and computational methods. For example, the molecular structure of related morpholine derivatives has been determined, providing insights into their crystalline form and molecular geometry (Thandra et al., 2020).
Chemical Reactions and Properties
Morpholine derivatives undergo various chemical reactions, including hydrolysis, esterification, and coupling reactions. Their reactivity is often investigated in the context of developing new pharmaceuticals or materials. The specific reactions and properties would depend on the functional groups present in the compound.
Physical Properties Analysis
The physical properties such as solubility, melting point, and lipophilicity are crucial for understanding the compound's behavior in biological systems and its potential applications. For example, the solubility and lipophilicity of morpholinyl esters were studied to evaluate their potential as prodrugs (Rautio et al., 2000).
Applications De Recherche Scientifique
Electron Transport Materials Enhancement
4-[3-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1-naphthyl]morpholine derivatives have been explored for their potential in enhancing electron transport materials (ETMs), particularly in the context of organic light-emitting diodes (OLEDs). Modifications of the basic structure have been found to increase thermal stability, electron mobility, and n-doping ability, thus improving the efficiency and stability of OLED devices. These advancements underscore the importance of molecular engineering and device structure optimization in developing high-performance ETMs for practical applications (Bin et al., 2020).
Lysosome-Targeted Fluorescent Probes
Morpholine derivatives, including those related to 4-[3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1-naphthyl]morpholine, have been utilized in the development of lysosome-targeting fluorescent probes. Such probes offer high selectivity and low detection limits for imaging specific cellular components or activities, such as the detection of endogenous peroxynitrite within lysosomes. This application is particularly relevant in the study of cellular functions and pathologies, demonstrating the compound's utility in advanced biochemical imaging (Qian et al., 2019).
Topical Drug Delivery Systems
Investigations into novel morpholinyl- derivatives of 4-[3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1-naphthyl]morpholine have shown promise for topical drug delivery applications. These compounds, designed as prodrugs, exhibit enhanced skin permeation and improved delivery characteristics compared to traditional formulations. The research highlights the potential of these derivatives in creating more effective and patient-friendly pharmaceutical products (Rautio et al., 2000).
Imaging Trivalent Cations in Living Cells
Morpholine derivatives of 4-[3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1-naphthyl]morpholine have been explored for their use as fluorescent probes in the imaging of trivalent metal ions (Fe3+, Al3+, and Cr3+) within living cells. Such compounds exhibit significant selectivity and sensitivity, enabling the study of these ions' roles in biological processes and their potential impact on cellular health (Ye et al., 2019).
Propriétés
IUPAC Name |
4-[3-(3,4-dimethoxyphenyl)-6,7-dimethoxynaphthalen-1-yl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5/c1-26-21-6-5-16(13-22(21)27-2)17-11-18-14-23(28-3)24(29-4)15-19(18)20(12-17)25-7-9-30-10-8-25/h5-6,11-15H,7-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUCXOQVCLGWSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C3C=C(C(=CC3=C2)OC)OC)N4CCOCC4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(3,4-Dimethoxyphenyl)-6,7-dimethoxynaphthalen-1-yl]morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B4627541.png)
![N-{2-[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B4627554.png)
![3-methyl-N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4627556.png)

![1-{[2-(tetrahydro-2-furanyl)-1H-benzimidazol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4627564.png)
![N-allyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4627569.png)
![4-{[4-(4-bromo-2-fluorobenzyl)-1-piperazinyl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B4627576.png)
![4-nitro-N-[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)phenyl]benzamide](/img/structure/B4627580.png)
![diethyl 5-{[(2,3-dihydro-1H-inden-5-ylamino)carbonothioyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4627585.png)

![2-(4-ethyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(2-methylphenyl)acetamide](/img/structure/B4627595.png)


